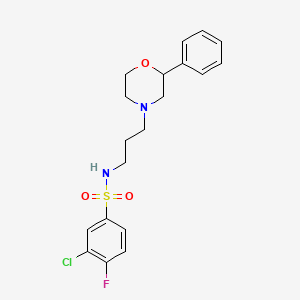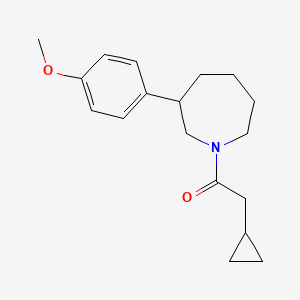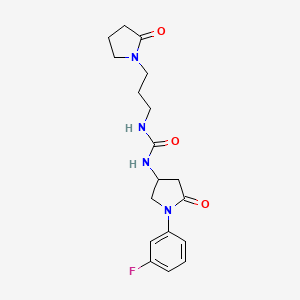
1-(3-Chlorophenyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)cyclopropane-1-carboxamide is a chemical compound with the CAS Number: 1090867-41-6 . It has a molecular weight of 195.65 .
Molecular Structure Analysis
The molecular formula of 1-(3-Chlorophenyl)cyclopropane-1-carboxamide is C10H10ClNO . The InChI code is 1S/C10H10ClNO/c11-8-3-1-2-7 (6-8)10 (4-5-10)9 (12)13/h1-3,6H,4-5H2, (H2,12,13) .Wissenschaftliche Forschungsanwendungen
Inflammasome Inhibition
One of the notable applications of 1-(3-Chlorophenyl)cyclopropane-1-carboxamide is as an inhibitor of the NLRP3 inflammasome . This inflammasome is a multiprotein complex that plays a critical role in the innate immune system by promoting the maturation of proinflammatory cytokines like IL-1β. Inhibitors of NLRP3 have potential therapeutic applications in treating a variety of inflammatory diseases, including gout, type 2 diabetes, and atherosclerosis.
Neurodegenerative Disease Research
Compounds structurally related to 1-(3-Chlorophenyl)cyclopropane-1-carboxamide have been studied for their effects on microglial cells . Microglia-mediated neuroinflammation is a key factor in the progression of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By modulating the activity of microglia, these compounds could provide insights into the development of new treatments for these conditions.
Antiviral Activity
Indole derivatives, which share a similar structural motif to 1-(3-Chlorophenyl)cyclopropane-1-carboxamide, have been reported to possess antiviral activities . While direct evidence of antiviral activity for this specific compound is not available, its structural similarity to active indole derivatives suggests potential utility in this area.
Biological Activity of Cyclopropane Derivatives
The cyclopropane ring is a common feature in many biologically active compounds. Research into the biosynthesis of cyclopropane-containing natural products has highlighted the importance of this structural motif . As such, 1-(3-Chlorophenyl)cyclopropane-1-carboxamide could serve as a model compound for studying the biological activities associated with the cyclopropane ring.
Synthetic Chemistry
The unique electronic and steric properties of the cyclopropane ring make it an interesting target for synthetic chemistry research . 1-(3-Chlorophenyl)cyclopropane-1-carboxamide could be used as a building block for the synthesis of more complex molecules, potentially leading to new pharmaceuticals.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKWCWCDZUWUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)cyclopropane-1-carboxamide | |
CAS RN |
1090867-41-6 |
Source


|
| Record name | 1-(3-chlorophenyl)cyclopropane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2861922.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861928.png)

![N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2861931.png)

![N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide](/img/structure/B2861933.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861934.png)
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2861938.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2861941.png)
![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2861943.png)
![Methyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2861944.png)
![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)